S-(3-iodopropyl) ethanethioate
CAS No.: 152630-63-2
Cat. No.: VC16838268
Molecular Formula: C5H9IOS
Molecular Weight: 244.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 152630-63-2 |
---|---|
Molecular Formula | C5H9IOS |
Molecular Weight | 244.10 g/mol |
IUPAC Name | S-(3-iodopropyl) ethanethioate |
Standard InChI | InChI=1S/C5H9IOS/c1-5(7)8-4-2-3-6/h2-4H2,1H3 |
Standard InChI Key | BOOVMOGPBBCODL-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)SCCCI |
Introduction
Structural and Molecular Characteristics
S-(3-Iodopropyl) ethanethioate belongs to the class of thioesters, where the sulfur atom is bonded to an acyl group () and an alkyl chain. The iodine substitution at the third carbon of the propyl chain introduces distinct electronic and steric effects, influencing its reactivity. The molecular structure can be represented as , with a molecular weight of approximately 244.09 g/mol .
Comparative Analysis with Halogenated Analogs
The brominated analog, S-(3-bromopropyl) ethanethioate (CAS 928-46-1), shares structural similarities but differs in halogen identity. Key physicochemical properties of the bromo variant include a density of , a boiling point of , and a flash point of . For the iodo derivative, the larger atomic radius and polarizability of iodine are expected to increase molecular weight and boiling point while slightly reducing density compared to the bromo counterpart.
Table 1: Comparative Properties of S-(3-Halopropyl) Ethanethioates
Property | S-(3-Bromopropyl) Ethanethioate | S-(3-Iodopropyl) Ethanethioate (Predicted) |
---|---|---|
Molecular Formula | ||
Molecular Weight (g/mol) | 197.09 | 244.09 |
Density (g/cm³) | 1.5 ± 0.1 | 1.4 ± 0.1 (estimated) |
Boiling Point (°C) | 216.9 | 230–240 (estimated) |
Flash Point (°C) | 85.0 | 90–95 (estimated) |
Synthesis Methodologies
The synthesis of S-(3-iodopropyl) ethanethioate can be inferred from well-established protocols for analogous thioesters, particularly those involving nucleophilic substitution reactions. Two prominent methods are highlighted below:
PEG400-Catalyzed Reaction with Sodium Thioacetate
A scalable approach involves the reaction of 3-iodopropyl iodide with sodium thioacetate () in dichloromethane () under mild conditions. This method, adapted from Cao et al. , utilizes polyethylene glycol 400 (PEG400) as a phase-transfer catalyst to enhance reaction efficiency.
Procedure:
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In situ generation of sodium thioacetate: Thioacetic acid () is neutralized with sodium carbonate () in .
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Nucleophilic substitution: 3-Iodopropyl iodide is added to the reaction mixture, followed by PEG400 (3 mol%).
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Reaction conditions: Stirring at room temperature for 2–4 hours.
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Workup: Filtration of solids, solvent removal via distillation, and purification by reduced-pressure distillation.
This method typically achieves yields >90% for analogous bromo and chloro derivatives , suggesting comparable efficiency for the iodo compound.
Potassium Thioacetate in Dimethylformamide (DMF)
An alternative route employs potassium thioacetate () in aprotic solvents such as DMF. This method, demonstrated in the synthesis of octakis(3-propyl ethanethioate)octasilsesquioxane , proceeds via an mechanism:
Advantages:
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Complete substitution at room temperature within 24 hours.
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High crystallinity of the product, facilitating purification .
Physicochemical Properties
Thermal Stability
The bromo analog decomposes at temperatures above , suggesting that the iodo derivative may exhibit similar stability, albeit with a marginally higher decomposition threshold due to increased molecular mass.
Reactivity and Applications
Nucleophilic Substitution
The iodine atom’s superior leaving-group ability (compared to bromine or chlorine) enables efficient reactions. For example, reaction with amines yields thioether-functionalized amines:
Thioester Hydrolysis
Under basic or acidic conditions, the thioester moiety hydrolyzes to form 3-iodopropanethiol ():
Applications in Materials Science
Thioesters with halogen substituents serve as precursors in polymer chemistry. For instance, the synthesis of functionalized silsesquioxanes (e.g., octakis(3-propyl ethanethioate)octasilsesquioxane) demonstrates their utility in creating hybrid organic-inorganic materials with tailored thermal and mechanical properties.
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